![molecular formula C7H8O4 B2635937 2,7-Dioxaspiro[4.4]nonane-1,3-dione CAS No. 1343062-15-6](/img/structure/B2635937.png)

2,7-Dioxaspiro[4.4]nonane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

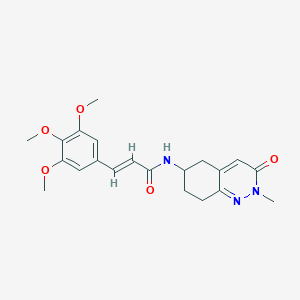

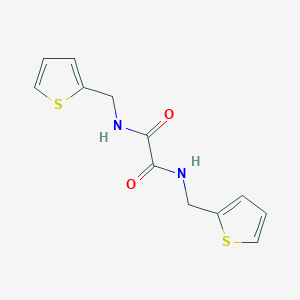

“2,7-Dioxaspiro[4.4]nonane-1,3-dione” is a chemical compound with the empirical formula C7H8O4 . It is also known by other names such as “4,4-Dihydroxypimelic acid dilactone” and "Spirodilactone" .

Synthesis Analysis

The gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones . The reaction proceeds smoothly in mild reaction conditions to give the desired products in quantitative yields in the presence of variously substituted starting materials .

Molecular Structure Analysis

The molecular weight of “this compound” is 156.1360 . The IUPAC Standard InChI is InChI=1S/C7H8O4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is between 69-71 °C (lit.) .

科学的研究の応用

Organic Synthesis and Chemical Properties

- Orthogonal Linker for Solid-Phase Synthesis : A derivative, 1,6-Dioxaspiro[4.4]nonane-2,7-dione, has been utilized as an orthogonal linker in the solid-phase synthesis of oligonucleotides, demonstrating its reactivity with alcohols and potential for anchoring to aminoalkylated resins (Leisvuori et al., 2008).

- Crystal Structure Analysis : Research on spiro-cyclic compounds, including 1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, highlights their optically active nature due to screw-type symmetry, which is significant for understanding their crystal structures and properties (Willer et al., 2012).

- Cascade Synthesis Routes : A cascade process involving N,O-diacyl hydroxylamines leads to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, showcasing a novel synthetic route for structurally diverse compounds in this class (Nazarian & Forsyth, 2021).

Materials Science and Catalysis

- Efficient Synthesis of Spiro Dilactones : Triazole-containing spiro dilactones derived from 2,8-dioxaspiro[4.4]nonane-1,6-diones have been synthesized, demonstrating the efficiency of these compounds in organic synthesis and potential applications in material science (Ghochikyan et al., 2016).

Pharmacological Applications

- Anticonvulsant Properties : N-Phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising anticonvulsant properties, indicating the pharmaceutical relevance of 2,7-dioxaspiro[4.4]nonane-1,3-dione derivatives in developing new therapeutic agents (Kamiński et al., 2008).

Crystallography and Structural Analysis

- Molecular and Crystal Structure Elucidation : Studies such as those on 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione contribute to our understanding of the molecular and crystal structure of spiro compounds, which is vital for the design of materials with specific properties (Zeng et al., 2010).

Safety and Hazards

特性

IUPAC Name |

2,7-dioxaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-3-7(6(9)11-5)1-2-10-4-7/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAOMOXYUFPORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)

![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}amino)propyl]acetamide](/img/structure/B2635860.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)

![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)